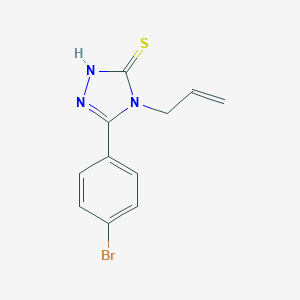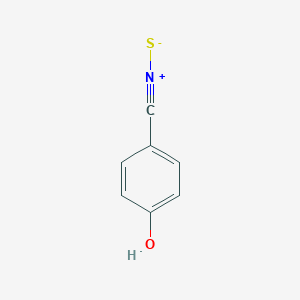
4-Hydroxyphenyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyphenyl thiocyanate is a chemical compound that is widely used in scientific research due to its unique properties. It is an organic compound with the chemical formula C7H5NOS and has a molecular weight of 151.19 g/mol.
Applications De Recherche Scientifique
Chemoselective Synthesis
4-Hydroxyphenyl thiocyanate plays a role in the chemoselective synthesis of biologically interesting compounds. Singh, Lakhan, and Singh (2017) explored the N-benzoylation of aminophenols using benzoylisothiocyanates, leading to the formation of N-(2-hydroxyphenyl)benzamides, which are compounds of biological interest (Singh, Lakhan, & Singh, 2017).
Polymer Chemistry
In the realm of polymer chemistry, the polycyclotrimerization of 4,4′-thiodiphenylcyanate, closely related to 4-hydroxyphenyl thiocyanate, was studied by Lin, Hong, and Su (1995). Their work involved differential scanning calorimetry to understand the reaction kinetics and the role of catalysts and impurities in this process (Lin, Hong, & Su, 1995).
Enzymatic Degradation and Biological Interactions
A significant application is found in the enzymatic degradation of thiocyanate compounds. Katayama et al. (1992) discovered a thiocyanate hydrolase in Thiobacillus thioparus, an enzyme that catalyzes the first step in thiocyanate degradation, forming carbonyl sulfide from thiocyanate (Katayama et al., 1992).
Supramolecular Chemistry
Soldatova et al. (2020) reported on the crystal structure of 4-methoxyphenyl(phenyl)iodonium thiocyanate, showcasing the formation of a 16-membered cyclic heterooctamer via halogen bonding. This illustrates the importance of thiocyanate compounds in supramolecular chemistry (Soldatova et al., 2020).
Biochemical Applications
In biochemical research, thiocyanate compounds like 4-hydroxyphenyl thiocyanate have been investigated for their interactions with biological systems. For instance, Hovinen et al. (1998) studied the role of thiocyanate ion in detoxifying chlorambucil, an anticancer agent, highlighting the biochemical significance of thiocyanate ions in drug metabolism (Hovinen et al., 1998).
Analytical Chemistry
In analytical chemistry, the use of thiocyanate compounds as selective sensors in biological and environmental samples has been explored. Singh et al. (2008) synthesized nickel pyrazolyl borate complexes and used them as ionophores in sensors for azide and thiocyanate anions, demonstrating the analytical applications of thiocyanate compounds (Singh et al., 2008).
Electrochemical Applications
Electroanalytical applications of thiocyanate compounds include the development of sensors and electrodes. Matemadombo, Westbroek, and Nyokong (2007) created a novel glassy carbon electrode modified with aryl radicals and cobalt tetracarboxyphthalocyanine for the catalytic oxidation of thiocyanate, showcasing the potential of thiocyanate compounds in electrochemistry (Matemadombo, Westbroek, & Nyokong, 2007).
Propriétés
Numéro CAS |
3774-52-5 |
|---|---|
Nom du produit |
4-Hydroxyphenyl thiocyanate |
Formule moléculaire |
C7H5NOS |
Poids moléculaire |
151.19 g/mol |
Nom IUPAC |
(4-hydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C7H5NOS/c8-5-10-7-3-1-6(9)2-4-7/h1-4,9H |
Clé InChI |
FMRRFPFZGPDDLZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)SC#N |
SMILES canonique |
C1=CC(=CC=C1C#[N+][S-])O |
melting_point |
62-63°C |
Autres numéros CAS |
3774-52-5 |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



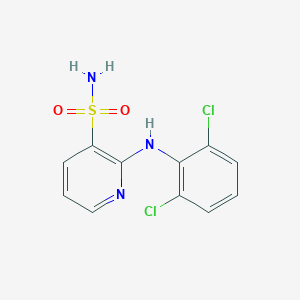
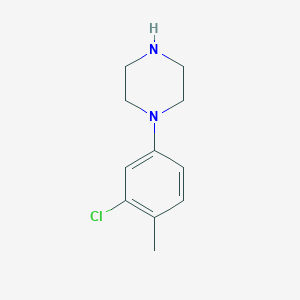
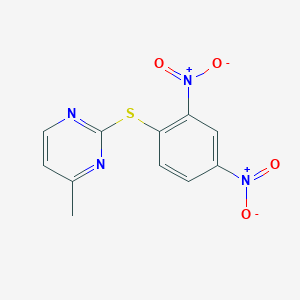
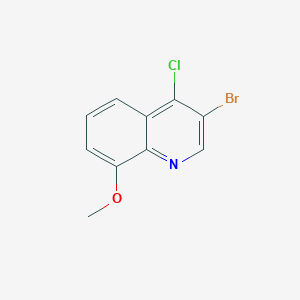
![2-Ethyl-4H-benzo[1,4]thiazin-3-one](/img/structure/B186404.png)
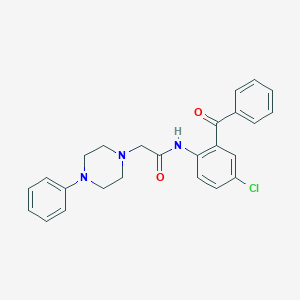
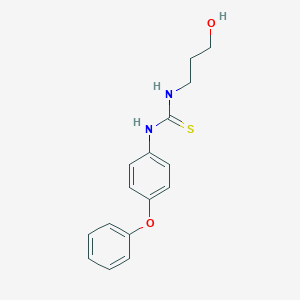
![8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B186410.png)
![Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B186411.png)
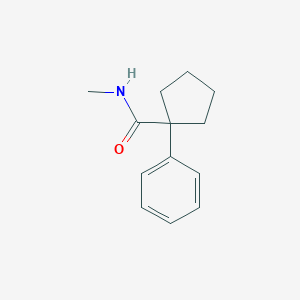
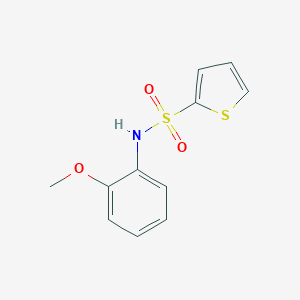
![1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone](/img/structure/B186415.png)
![Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186416.png)
